molecular formula C5H8Cl2O2 B11997130 2-(Dichloromethyl)-2-methyl-1,3-dioxolane CAS No. 96420-72-3

2-(Dichloromethyl)-2-methyl-1,3-dioxolane

Cat. No.: B11997130
CAS No.: 96420-72-3
M. Wt: 171.02 g/mol
InChI Key: OHXLAOJLJWLEIP-UHFFFAOYSA-N
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Description

The Dioxolane Ring System: Structural Features and Significance

The 1,3-dioxolane (B20135) ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. nih.gov This cyclic acetal (B89532) or ketal is generally formed by the reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. nih.gov The significance of the dioxolane ring lies in its utility as a protecting group for carbonyl functionalities in multi-step organic syntheses. Its stability under various reaction conditions, coupled with the relative ease of its formation and subsequent removal under acidic conditions, makes it an invaluable tool for synthetic chemists. nih.gov

The non-planar, envelope or twist conformation of the dioxolane ring can also influence the stereochemical outcome of reactions at adjacent centers, a feature that is of great interest in asymmetric synthesis. The presence of the two oxygen atoms also imparts a degree of polarity to the molecule and can influence its solubility and other physical properties.

Overview of Halogenated Dioxolanes as Synthetic Intermediates and Reagents

The introduction of halogen atoms onto the dioxolane scaffold, particularly on a substituent at the 2-position, significantly enhances the synthetic utility of these compounds. The presence of one or more halogen atoms, such as in 2-(chloromethyl)-1,3-dioxolane or the subject of this article, 2-(Dichloromethyl)-2-methyl-1,3-dioxolane, introduces a reactive handle that can participate in a variety of chemical transformations.

The dichloromethyl group, in particular, is a precursor to other functional groups. For instance, the chlorine atoms can be substituted in nucleophilic substitution reactions, or the group can be involved in the formation of carbenes or other reactive intermediates. This reactivity makes halogenated dioxolanes valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. bohrium.com For example, 2-halomethyl-1,3-cyclic acetals are used in the synthesis of certain acetamides. bohrium.com

Research Trajectories and Academic Importance of this compound

The primary research trajectory and academic importance of this compound are centered on its role as a herbicide safener. researchgate.netresearchgate.net Also known by the code MG-191, this compound has been developed to protect maize from injury caused by certain classes of herbicides, such as thiocarbamates and chloroacetanilides. researchgate.netmdpi.com

The mode of action of MG-191 involves the enhancement of the crop's natural defense mechanisms against the herbicide. mdpi.com Specifically, it has been shown to increase the levels of glutathione (B108866) (GSH) and the activity of glutathione S-transferases (GSTs) in maize seedlings. mdpi.com These enzymes are crucial for the detoxification of herbicides, as they catalyze the conjugation of the herbicide molecule with glutathione, rendering it more water-soluble and less toxic to the plant. This selective protection allows for the effective control of weeds without causing significant harm to the crop.

The synthesis of this compound is typically achieved through the condensation of 1,1-dichloroacetone (B129577) with ethylene glycol under acidic conditions. researchgate.net This reaction is a straightforward and efficient method for producing the desired dioxolane derivative. researchgate.net

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 22052-63-7
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 171.02 g/mol
IUPAC Name This compound
Synonyms MG-191

Table 2: Physical Properties of this compound and Related Compounds

CompoundBoiling Point
This compound71 °C at 10 Torr
2-Chloromethyl-1,3-dioxolane157-158 °C
2-Methyl-1,3-dioxolane (B1212220)82-83 °C

Table 3: Research Findings on the Application of this compound (MG-191) as a Herbicide Safener

Herbicide ClassCrop ProtectedMechanism of ActionKey Findings
ThiocarbamatesMaizeEnhances herbicide metabolismProtects against EPTC and butylate (B1668116) injury. researchgate.net
ChloroacetanilidesMaizeIncreases levels of glutathione (GSH) and glutathione S-transferases (GSTs)Elevates the plant's natural detoxification pathways. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96420-72-3

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

2-(dichloromethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C5H8Cl2O2/c1-5(4(6)7)8-2-3-9-5/h4H,2-3H2,1H3

InChI Key

OHXLAOJLJWLEIP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Dichloromethyl 2 Methyl 1,3 Dioxolane and Its Derivatives

Direct Synthetic Pathways

Direct synthetic routes offer efficient means to produce 2-(dichloromethyl)-2-methyl-1,3-dioxolane and its analogs. These methods include the chlorination of suitable precursors and the insertion of dichlorocarbene (B158193) into a C-H bond at the 2-position of the dioxolane ring.

Chlorination Reactions of Dioxolane Precursors

This approach focuses on building the target molecule from precursors that already contain the necessary carbon skeleton, with chlorination occurring either before or during the formation of the dioxolane ring.

A key synthetic route involves the condensation of 1,1-dichloroacetone (B129577) with ethylene (B1197577) glycol. In this method, reagents like thionyl chloride are used to facilitate the reaction. While thionyl chloride is a potent chlorinating agent, in this context, it primarily serves as a catalyst and dehydrating agent to promote the formation of the cyclic acetal (B89532) (dioxolane ring).

One documented synthesis involves preparing radiolabelled 2-(dichloromethyl)-2-methyl-[2-¹⁴C]-1,3-dioxolane. The process starts with the chlorination of [2-¹⁴C]acetone to yield 1,1-dichloro[2-¹⁴C]acetone. This chlorinated precursor is then converted to the final product by condensation with ethylene glycol in the presence of thionyl chloride. The reaction is stirred at 0 °C and then allowed to proceed at room temperature for 16 hours. This method yielded a radiochemical yield of 62%. It was noted that using thionyl chloride at room temperature provided higher yields of the target dioxolane compared to acid-catalyzed reactions.

Table 1: Synthesis via Condensation with Thionyl Chloride

Precursor 1Precursor 2Catalyst/ReagentTemperatureTimeProduct
1,1-dichloroacetoneEthylene glycolThionyl chloride0°C then RT17 hThis compound

The direct, selective chlorination of the methyl group in the precursor 2-methyl-1,3-dioxolane (B1212220) to form the dichloromethyl moiety presents significant challenges. Standard free-radical halogenation reactions, often initiated by UV light or high temperatures, are typically unselective. nih.govlibretexts.org Such reactions on a molecule like 2-methyl-1,3-dioxolane would likely lead to a mixture of mono-, di-, and tri-chlorinated products, along with potential ring-opening byproducts, making it difficult to isolate the desired compound in high purity. libretexts.org

The low selectivity arises because the chlorine radical, the propagating species in the chain reaction, is highly reactive and abstracts hydrogen atoms with little discrimination between primary, secondary, or tertiary C-H bonds. nih.gov While advanced catalytic systems for site-selective C(sp³)–H chlorination are an area of active research, they are not commonly reported for this specific transformation. nih.gov Due to these selectivity issues, synthetic strategies for this compound predominantly favor building the molecule from already chlorinated precursors (like 1,1-dichloroacetone) or using carbene insertion methods, which offer superior control over the position of dichlorination.

Carbene Insertion Reactions for Dichloromethyl Moiety Formation

A powerful and widely used alternative for synthesizing 2-(dichloromethyl)-1,3-dioxolane (B13128916) derivatives involves the insertion of dichlorocarbene (:CCl₂) into the C(2)-H bond of a pre-formed dioxolane ring. researchgate.net

Phase transfer catalysis (PTC) is a highly effective technique for generating dichlorocarbene and facilitating its reaction with organic substrates. researchgate.net In this method, chloroform (B151607) (CHCl₃) serves as the carbene precursor, and a strong aqueous base, such as 50% sodium hydroxide (B78521), is used for dehydrohalogenation. The reaction is carried out in a two-phase system (aqueous-organic), and a phase transfer catalyst is required to shuttle the reacting species between the two immiscible phases.

For the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives, the corresponding 2-substituted-1,3-dioxolane is dissolved in an excess of chloroform. researchgate.net A catalyst, such as triethylbenzylammonium chloride (TEBA), is added along with a drying agent like anhydrous sodium sulfate (B86663). researchgate.net The mixture is vigorously stirred and cooled while aqueous sodium hydroxide is added dropwise. researchgate.net The catalyst transports the hydroxide ion (or a related species) into the organic phase, where it reacts with chloroform to generate the highly reactive dichlorocarbene. The carbene then selectively inserts into the C(2)-H bond of the dioxolane ring to yield the final product. researchgate.net This reaction is typically exothermic and requires low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. researchgate.net

Microwave irradiation has been successfully employed to accelerate the synthesis of the precursor 1,3-dioxolanes needed for carbene insertion. researchgate.net In a reported procedure for synthesizing various 2-substituted-1,3-dioxolane derivatives, the initial acetalization step was performed by reacting an aldehyde with a glycol in the presence of anhydrous copper(II) sulfate under microwave radiation (e.g., at 600W). researchgate.net This method significantly reduces reaction times compared to conventional heating.

Table 2: Synthesis via Carbene Insertion

Dioxolane PrecursorCarbene SourceCatalystBaseConditionsProduct
2-Substituted-1,3-dioxolaneChloroformTEBA (Phase Transfer)50% NaOH (aq)0-5 °C, 24-28 h2-(Dichloromethyl)-2-substituted-1,3-dioxolane

Condensation Reactions Involving Dichloroacetone and Ethylene Glycol

The most direct route to synthesizing this compound is through the acid-catalyzed condensation reaction of 1,1-dichloroacetone with ethylene glycol. This reaction is a specific example of ketalization, where the carbonyl group of the ketone reacts with the diol to form a five-membered dioxolane ring, a type of cyclic ketal.

In a notable synthesis of a radiolabeled variant, 1,1-dichloro[2-¹⁴C]acetone was successfully converted to 2-(dichloromethyl)-2-methyl[2-¹⁴C]-1,3-dioxolane. akjournals.com The reaction was carried out by stirring the precursors at 0°C for one hour, followed by 16 hours at room temperature. akjournals.com This specific procedure employed thionyl chloride, which was found to produce higher yields compared to traditional acid-catalyzed methods for this particular substrate. akjournals.com The reaction mixture was subsequently neutralized with a sodium bicarbonate solution and the product extracted with diisopropyl ether, yielding the desired dioxolane after vacuum distillation. akjournals.com

Generally, such condensation reactions are equilibrium processes. youtube.com To drive the reaction toward the formation of the dioxolane product, water, which is formed as a byproduct, must be continuously removed from the reaction mixture. youtube.comorganic-chemistry.org A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus, often with toluene (B28343) as the solvent. youtube.comorganic-chemistry.org A similar strategy is employed in the synthesis of 1,3-dihydroxyacetone (B48652) from 1,3-dichloroacetone, where the initial step involves a protective ketalization with ethylene glycol using p-toluenesulfonic acid as a catalyst at elevated temperatures (70°C–110°C) to distill off the water. google.com

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods for synthesizing this compound involve the separate preparation of the necessary starting materials, followed by their reaction. This approach allows for greater control over the purity of the intermediates, which can be critical for the final product's quality.

Preparation of Halogenated Carbonyl Compound Intermediates

The primary precursor for the target molecule is 1,1-dichloroacetone. This halogenated carbonyl compound can be synthesized through various methods.

One established method is the direct chlorination of acetone. akjournals.comorgsyn.org For instance, in the synthesis of a radiolabeled precursor, [2-¹⁴C]acetone was chlorinated to produce 1,1-dichloro[2-¹⁴C]acetone. akjournals.com However, direct chlorination can lead to a mixture of products, including 1,3-dichloroacetone, and controlling the selectivity can be challenging. google.com The reaction conditions, such as the presence of water and catalysts, significantly influence the isomer ratio. google.com

Another method involves the oxidation of glycerol (B35011) α,γ-dichlorohydrin. orgsyn.org A detailed procedure describes the oxidation using sodium dichromate and sulfuric acid at a controlled temperature of 20–25°C. orgsyn.org The reaction proceeds over several hours with vigorous stirring, followed by an extended period to ensure completion. orgsyn.org The crude dichloroacetone product is then isolated by filtration, centrifugation, and purified by vacuum distillation, yielding a white crystalline solid. orgsyn.org This method provides a reliable route to α,γ-dichloroacetone (1,3-dichloroacetone). orgsyn.org

Precursor Synthesis Method Starting Materials Key Reagents Typical Product Reference
Direct ChlorinationAcetoneChlorine (Cl₂)1,1-Dichloroacetone akjournals.com
OxidationGlycerol α,γ-dichlorohydrinSodium dichromate, Sulfuric acid1,3-Dichloroacetone orgsyn.org

Acetalization/Ketalization of Carbonyl Compounds with Diols

The formation of the 1,3-dioxolane (B20135) ring is a classic organic transformation known as ketalization (or acetalization for aldehydes). This reaction serves to protect the carbonyl group or, in this context, to construct the core heterocyclic structure. pearson.compearson.com The process is acid-catalyzed and involves the reaction of a ketone or aldehyde with a 1,2-diol like ethylene glycol. youtube.comorganic-chemistry.org

The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.compearson.com

Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.compearson.com This forms a hemiacetal (or hemiketal) intermediate. pearson.com

Proton Transfer: A proton is transferred from the newly added oxygen to one of the existing hydroxyl groups on the intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation. youtube.com

Ring Closure: The second hydroxyl group of the diol attacks the carbocation, closing the ring to form the protonated dioxolane. youtube.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the final structure, yielding the neutral 1,3-dioxolane product. youtube.com

As this is an equilibrium reaction, the removal of water is essential to achieve high yields of the ketal product. youtube.comorganic-chemistry.org

Isotopic Labeling Strategies for this compound

Isotopic labeling is a powerful tool for studying reaction mechanisms and metabolic pathways. A four-step synthesis has been developed to introduce a carbon-14 (B1195169) (¹⁴C) label into the C-2 position of the dioxolane ring of the target molecule. akjournals.com

The synthetic sequence is as follows:

Acetic Acid Synthesis: The process begins with barium radiocarbonate (Ba¹⁴CO₃), which is used to prepare [1-¹⁴C]acetic acid. akjournals.com

Acetone Preparation: The labeled acetic acid is neutralized with barium hydroxide, and the resulting barium [1-¹⁴C]acetate is pyrolyzed to produce [2-¹⁴C]acetone with a high radiochemical yield of 95%. akjournals.com

Chlorination: The [2-¹⁴C]acetone undergoes chlorination to form 1,1-dichloro[2-¹⁴C]acetone. akjournals.com

Condensation: Finally, the labeled dichloroacetone is condensed with ethylene glycol in the presence of thionyl chloride to yield the target compound, 2-(dichloromethyl)-2-methyl[2-¹⁴C]-1,3-dioxolane, with a radiochemical yield of 87% for this final step. akjournals.com

This strategic pathway effectively incorporates the isotopic label into the desired position of the final molecule for use in further studies. akjournals.com

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the synthesis of this compound involves careful consideration of catalysts, reaction conditions, and purification methods to maximize yield and purity while ensuring the process is efficient and scalable.

Catalyst Selection and Efficiency in Dioxolane Formation

The choice of catalyst is paramount in the ketalization reaction to form the dioxolane ring. A variety of catalysts can be employed, each with distinct advantages in terms of efficiency, reaction conditions, and reusability. organic-chemistry.orgscielo.br

Homogeneous Catalysts:

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a standard acid catalyst used for this transformation, typically in refluxing toluene to facilitate water removal. organic-chemistry.orggoogle.com

Thionyl Chloride: For the specific synthesis of this compound from 1,1-dichloroacetone, thionyl chloride was reported to provide higher yields than conventional acid-catalyzed methods. akjournals.com

Lewis Acids: Lewis acids such as cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) are effective for converting hydroxyacetophenones into cyclic acetals under mild conditions. organic-chemistry.org Ruthenium complexes have also been utilized for transforming diols into cyclic acetals. d-nb.info

Heterogeneous Catalysts:

Sulfonated Silica (B1680970) (SiO₂-SO₃H): An amorphous, mesoporous sulfonated silica has proven to be a highly efficient and reusable solid acid catalyst for ketalization. scielo.br This hydrophilic catalyst is ideal for water-forming reactions. scielo.br When used with microwave irradiation, it can produce ketals in near-quantitative yields in minutes at moderate temperatures, significantly reducing reaction times compared to conventional heating. scielo.br The solid nature of the catalyst simplifies workup, as it can be easily filtered and reused. scielo.brresearchgate.net

The table below summarizes the performance of different catalytic systems for dioxolane (ketal) formation.

Catalyst Substrates Conditions Yield Key Features Reference
Thionyl Chloride1,1-Dichloro[2-¹⁴C]acetone + Ethylene Glycol0°C to RT, 17h87%Higher yield than acid catalysis for this specific reaction. akjournals.com
p-Toluenesulfonic acid1,3-Dichloroacetone + Ethylene Glycol70-110°C, 1-30hNot specifiedStandard Brønsted acid, requires water removal. google.com
SiO₂-SO₃HCyclohexanone + Ethylene GlycolMicrowave (360W), 2 min99.9%Reusable, solid acid, very short reaction time. scielo.br
[Ru(triphos)(tmm)] / Bi(OTf)₃3,4-Hexanediol + Formic Acid90°C, 16hLow (9%)Chemoenzymatic cascade application. d-nb.info

Influence of Reaction Conditions (Temperature, Solvent, Time) on Yield and Selectivity

The yield and selectivity in the synthesis of this compound are profoundly influenced by parameters such as temperature, solvent, and reaction time. The primary synthetic route involves the acid-catalyzed condensation of 1,1-dichloroacetone with ethylene glycol. nih.gov Alternative methods, such as phase-transfer catalysis (PTC), have also been explored for the synthesis of related 2-dihalogenomethyl-1,3-dioxolanes. researchgate.net

Temperature: The reaction temperature plays a crucial role in the kinetics of the dioxolane formation. For the synthesis of related 1-(1,3-Dioxolan-2-ylmethyl) azoles, a temperature range of 30 to 150 °C is suggested, with a preferred range of 40 to 100 °C. google.com In the context of dimerization reactions of peptides using 1,3-dichloroacetone, lower temperatures of 0 °C have been shown to improve yields by suppressing the formation of side products, although this also slows down the reaction kinetics. nih.gov Conversely, in the synthesis of 1,1-dichloroacetone from monochloroacetone, the reaction is typically heated to 95-100°C for an extended period. chemicalbook.com For the synthesis of 2-chloromethyl-1,3-dioxolane, allowing the reaction mixture to warm from 0-5 °C to room temperature is part of the procedure. google.com

Solvent: The choice of solvent is critical for both the reaction rate and the ease of product purification. In the synthesis of related dioxolanes, solvents that form an azeotrope with water, such as benzene (B151609) or toluene, are often employed to drive the reaction forward by removing the water byproduct via a Dean-Stark apparatus. google.comorganic-chemistry.org The use of an inert organic solvent can also enhance the separation of the organic product from the aqueous phase during workup. google.com For the synthesis of certain dioxolanes, cyclopentyl methyl ether (CPME) has been shown to increase the yield compared to 1,4-dioxane. nih.gov In some cases, reactions are performed in a two-phase system, such as benzene-water, particularly when using phase-transfer catalysis.

Reaction Time: The duration of the reaction is optimized to ensure the complete conversion of reactants to the desired product while minimizing the formation of byproducts. For the synthesis of 2-chloromethyl-1,3-dioxolane, stirring the reaction mixture for about 2 hours at 50°C during the alkaline hydrolysis step is recommended. google.com For the synthesis of 1,1-dichloroacetone, a reaction time of 17 hours is specified. chemicalbook.com In photochemical syntheses of related dioxolanes, the photoactivation time can range from 6 to 24 hours. chemicalbook.com

Below is a data table summarizing the influence of various reaction conditions on the synthesis of analogous dioxolane compounds, as specific data for this compound is not extensively detailed in the available literature.

CompoundReactantsCatalyst/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloromethyl-1,3-dioxolaneVinyl acetate, Chlorine, Ethylene glycol-Benzene0-5 to RT, then ~70->88 (purity) google.com
2-Dichloromethyl-2-phenyl-1,3-dioxolaneBenzaldehyde, Ethylene glycol, ChloroformAnhydrous CuSO₄, TEBA (PTC)-Microwave-- researchgate.net
2-Methyl-1,3-dioxolaneEthanol, Ethylene glycolFeCl₃·6H₂O, Sodium nitrite-20-506-2467 chemicalbook.com
1,1-DichloroacetoneMonochloroacetonePlatinum on carbon, HClWater95-10017- chemicalbook.com

This table presents data for analogous compounds due to the limited availability of specific quantitative data for this compound.

Purification Techniques for Enhanced Product Purity

The purification of this compound and its derivatives is crucial to remove unreacted starting materials, catalysts, and byproducts. Common techniques include distillation, chromatography, and recrystallization.

Distillation: Fractional distillation is a primary method for purifying liquid dioxolane derivatives. For 2-chloromethyl-1,3-dioxolane, distillation is used to remove volatile organic compounds with boiling points below 85 °C, followed by the distillation of the product itself, which has a boiling point of 157-158 °C. google.comsigmaaldrich.com Azeotropic distillation, often with benzene or toluene, is employed to remove water from the reaction mixture, which is a common byproduct in acetal formation. google.comorganic-chemistry.org For the purification of other halogenated compounds, distillation in vacuo is a common practice. princeton.edu

Chromatography: Chromatographic techniques are highly effective for separating complex mixtures and purifying products to a high degree. Gas chromatography (GC) is a powerful analytical tool for assessing the purity of dioxolane derivatives and for separating isomers. For instance, chiral capillary gas chromatography has been successfully used to separate the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov Different stationary phases, such as those with 5% phenyl and 95% polymethylsiloxane or 100% crosslinked polyethylene (B3416737) glycol, are used depending on the specific separation requirements. nih.gov High-performance liquid chromatography (HPLC) is another valuable technique, particularly for the separation of geometric isomers of related compounds. nih.gov For the analysis of halogenated compounds in water, gas chromatography with an electron-capture detector (GC-ECD) is a sensitive method. researchgate.net

Recrystallization: For solid derivatives or impurities, recrystallization is an effective purification method. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. mt.comlibretexts.org For halogenated aromatic compounds, recrystallization from solvents like toluene, chloroform, or dichloroethane, sometimes under pressure, can significantly improve the purity and melting point. google.com The choice of solvent is critical and is determined by the solubility profile of the compound of interest.

The following table summarizes various purification techniques and conditions used for related dioxolane and halogenated compounds.

Compound/MixturePurification TechniqueKey ParametersOutcomeReference
2-Chloromethyl-1,3-dioxolaneDistillationRemoval of components boiling < 85 °C; product boils at 157-158 °C.Purity of at least 88%. google.comsigmaaldrich.com
(R/S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolaneChiral Capillary Gas ChromatographySH-I-5Sil MS and SH-WAX columns; Methanol as solvent.Baseline separation of enantiomers. nih.gov
Halogenated aromatic compoundsRecrystallizationSolvents: Toluene, Chloroform, Dichloroethane; often under pressure.Increased melting point and purity. google.com
Acrivastine IsomersPreparative HPLCReverse phase.Isolation of geometric isomers. nih.gov

This table illustrates purification methods for analogous compounds, as specific detailed data for this compound is not extensively available.

Chemical Reactivity and Mechanistic Investigations of 2 Dichloromethyl 2 Methyl 1,3 Dioxolane

Reactivity Profile of the Dichloromethyl Group

The gem-dichloro configuration at the methyl substituent creates a highly electrophilic carbon center, making it susceptible to a variety of nucleophilic attacks. The reactivity is also influenced by the stability of potential intermediates formed during these reactions.

Nucleophilic Substitution Reactions at the Dichloromethyl Moiety

Nucleophilic substitution at the dichloromethyl group is a primary pathway for the functionalization of 2-(dichloromethyl)-2-methyl-1,3-dioxolane. The nature of the nucleophile and the reaction conditions can lead to either mono- or di-substitution products.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles and strong bases that are expected to react readily with the electrophilic dichloromethyl group. rsc.orgmasterorganicchemistry.com While specific studies on this compound are not extensively documented, the reaction mechanism can be inferred from the well-established chemistry of gem-dihalides.

Organolithium reagents can participate in halogen-metal exchange, which could lead to the formation of a monochlorinated, lithiated intermediate. This intermediate could then be trapped by an electrophile or undergo further reactions.

Grignard reagents typically add to electrophilic carbon centers. masterorganicchemistry.comyoutube.com The reaction with this compound would likely proceed via a nucleophilic attack on the dichloromethyl carbon, displacing one of the chloride ions. This could potentially occur twice to yield a disubstituted product, although the steric hindrance from the first substitution may affect the rate of the second.

Table 1: Postulated Reactions with Organometallic Reagents

Reagent Proposed Intermediate/Product Reaction Type
R-Li 2-(Monochlorolithiomethyl)-2-methyl-1,3-dioxolane Halogen-Metal Exchange
R-MgX 2-(Monochloro-monosubstituted-methyl)-2-methyl-1,3-dioxolane Nucleophilic Substitution

Nitrogen and sulfur nucleophiles are known to react with alkyl halides in classic nucleophilic substitution reactions. ncert.nic.inconicet.gov.ar In the case of this compound, amines and thiols can displace the chloride ions. For instance, reactions of related 2-halomethyl-1,3-cyclic acetals with substituted amines are utilized in the synthesis of herbicides. google.com

The reaction with a primary amine (R-NH₂) could lead to a mono- or di-substituted product, depending on the stoichiometry and reaction conditions. The resulting aminomethyl or diaminomethyl dioxolane derivatives are valuable synthetic intermediates.

Similarly, thiols (R-SH) and their corresponding thiolates (R-S⁻) are excellent nucleophiles that can displace the chlorides. Research on analogous compounds like 2-chloromethylthiirane shows that reactions with sulfonamides can yield N-(thiiran-2-ylmethyl) or N-(thietan-3-yl)sulfonamides, with the product distribution being solvent-dependent. researchgate.net This suggests that complex reaction pathways, including potential rearrangements, might be possible depending on the specific sulfur nucleophile and conditions used.

Table 2: Expected Products from Reactions with N and S Nucleophiles

Nucleophile Stoichiometry Expected Product
Primary Amine (RNH₂) 1 equivalent 2-(N-alkyl-monochloroaminomethyl)-2-methyl-1,3-dioxolane
Primary Amine (RNH₂) 2 equivalents 2-(N,N'-dialkyl-diaminomethyl)-2-methyl-1,3-dioxolane
Thiol (RSH) / Base 1 equivalent 2-(Monochloro-monothioalkyl-methyl)-2-methyl-1,3-dioxolane

Halogen Exchange and Derivatization Reactions

The chlorine atoms of the dichloromethyl group can be replaced by other halogens through halogen exchange reactions. The Finkelstein reaction, which typically involves treating an alkyl chloride with sodium iodide in acetone, could be employed to synthesize the corresponding diiodomethyl derivative. ncert.nic.in Conversely, the Swarts reaction, which uses metallic fluorides like AgF, Hg₂F₂, or SbF₃, is a standard method for introducing fluorine atoms and could potentially be used to produce 2-(difluoromethyl)-2-methyl-1,3-dioxolane. ncert.nic.in These reactions are crucial for creating derivatives with altered reactivity and physical properties.

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group known for its stability under neutral and basic conditions but lability in the presence of acid. organic-chemistry.orgthieme-connect.de

Ring-Opening Reactions and Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-understood process that results in the cleavage of the acetal and regeneration of the parent carbonyl compound and diol. gla.ac.ukchemicalbook.com For this compound, this reaction would yield 1,1-dichloroacetone (B129577) and ethylene (B1197577) glycol.

The mechanism involves the protonation of one of the ring's oxygen atoms by an acid (H₃O⁺), followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, and after a final deprotonation step, the original carbonyl compound and diol are released. gla.ac.uknih.gov The stability of the dioxolane ring is sensitive to substitution, and the rate of hydrolysis can be influenced by the electronic effects of the substituents at the C2 position. gla.ac.uk Ring-opening can also be a key step in polymerization reactions of certain dioxolane derivatives. rsc.org

Table 3: Products of Acid-Catalyzed Hydrolysis

Reactant Catalyst Products

Cyclization and Rearrangement Pathways

While specific, documented cyclization and rearrangement pathways originating directly from this compound are not prevalent in the literature, its structural motifs suggest plausible transformations analogous to those of related compounds. The presence of the dichloromethyl group serves as a handle for further functionalization, which can initiate intramolecular reactions.

One potential pathway involves the hydrolysis of the dichloromethyl group. Under controlled conditions, this group can be converted to an aldehyde. The resulting intermediate, 2-formyl-2-methyl-1,3-dioxolane, could then be subjected to conditions that induce ring-opening of the dioxolane followed by an intramolecular cyclization, potentially leading to the formation of substituted lactones or other heterocyclic systems.

Furthermore, reactions involving the elimination of HCl can lead to a chloromethylene intermediate, which could undergo rearrangement. Research on related compounds, such as the rearrangement of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, demonstrates that chloro-substituted dioxolanes can undergo significant structural reorganization to form more stable products.

Another speculative but mechanistically conceivable pathway is the transformation into furanone derivatives. Studies have shown that 3,4-dihalo-2(5H)-furanones can be synthesized from precursors like mucochloric or mucobromic acids. nih.gov Although starting from a different class of compounds, this illustrates a known route to furanone rings from halogenated acyclic or heterocyclic precursors, suggesting that under specific thermal or catalytic conditions, rearrangement of the dioxolane skeleton of this compound could potentially lead to such five-membered lactones.

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of the reactions that this compound undergoes is critical for controlling its chemical transformations and predicting products. Mechanistic investigations often focus on identifying key intermediates, transition states, and the role of different parts of the molecule in directing the reaction's outcome.

The most well-documented reaction mechanism relevant to the formation of this compound involves the insertion of dichlorocarbene (B158193) into the C-H bond at the C2 position of 2-methyl-1,3-dioxolane (B1212220). researchgate.net

In this synthetic approach, dichlorocarbene (:CCl₂), a highly reactive intermediate species, is typically generated under phase-transfer catalysis conditions from chloroform (B151607) (CHCl₃) and a strong base. The electrophilic carbene then selectively inserts into the C(2)-H bond of the parent dioxolane.

Reaction Scheme: Dichlorocarbene Insertion

Step 1: Carbene Generation: CHCl₃ + NaOH → :CCl₂ + NaCl + H₂O

Step 2: C-H Insertion: 2-methyl-1,3-dioxolane + :CCl₂ → this compound

The transition state for this insertion reaction is a three-centered structure involving the carbene carbon and the C-H bond of the dioxolane. The stability and feasibility of such transition states are often investigated using computational chemistry. escholarship.org Although a specific computational study on this compound was not found, theoretical studies on related dioxolanes, such as 2-methoxy-1,3-dioxolane, utilize methods like Density Functional Theory (DFT) to model geometries, analyze vibrational frequencies, and determine the energies of transition states. longdom.org These computational approaches are essential for understanding the kinetic feasibility of proposed reaction pathways. escholarship.org

The 1,3-dioxolane ring is a cyclic acetal, a functional group known for its relative stability under neutral and basic conditions. organic-chemistry.org This stability makes it an excellent protecting group for carbonyl compounds in multistep syntheses. organic-chemistry.org In the context of this compound, the ring plays a crucial role in directing the molecule's reactivity.

Directing Carbene Insertion: During its synthesis via carbene insertion, the dioxolane ring dictates the position of the reaction. The C(2)-H bond is particularly activated towards insertion compared to the other C-H bonds on the ethylene glycol backbone or the methyl group. This selectivity arises from the electronic influence of the two adjacent oxygen atoms, which can stabilize the transition state of the insertion reaction. researchgate.net

Electronic and Steric Effects: The oxygen atoms in the dioxolane ring are electron-withdrawing through induction but can also act as electron-donating through resonance. This electronic nature can influence the reactivity of the attached dichloromethyl group. For instance, the ring's oxygen atoms can affect the stability of any charged intermediates that might form at the adjacent carbon during substitution or elimination reactions.

Conformational Influence: The five-membered dioxolane ring exists in a limited number of low-energy conformations (envelope and twist forms). This conformational rigidity can create a specific steric environment around the reactive dichloromethyl group, potentially influencing the stereoselectivity of reactions by controlling the trajectory of incoming reagents.

The table below summarizes the key reactive features discussed:

FeatureDescriptionRelevant Section
Dichlorocarbene Insertion A primary synthetic route involving the :CCl₂ intermediate, which inserts into the C(2)-H bond.3.3.1
Hydrolysis Potential The dichloromethyl group can potentially be hydrolyzed to form an aldehyde, creating a new reactive intermediate.3.2.2
Dioxolane Ring Stability The ring is generally stable to nucleophiles and bases, acting as a directing group and protecting moiety. organic-chemistry.org3.3.2
Conformational Effects The ring's structure imposes steric constraints that can influence reaction selectivity.3.3.2

Applications of 2 Dichloromethyl 2 Methyl 1,3 Dioxolane in Advanced Organic Synthesis

Function as a Key Synthetic Building Block

2-(Dichloromethyl)-2-methyl-1,3-dioxolane is a valuable organic compound that serves as a versatile synthetic building block in the construction of more complex molecules. evitachem.comsemanticscholar.org Its utility stems from a structure that contains both a stable, protected diol (the 2-methyl-1,3-dioxolane (B1212220) ring) and a highly reactive dichloromethyl group. This dual functionality allows for selective chemical transformations, making it a key component in multistep synthetic strategies.

A primary role of this compound is to introduce a masked one-carbon unit that can be readily converted into various functional groups. The dichloromethyl group, -CHCl₂, is a synthetic equivalent of a formyl group (-CHO) or a carboxyl group (-COOH). Through reactions such as hydrolysis, the two chlorine atoms can be replaced by oxygen, leading to the formation of an aldehyde. This aldehyde can then participate in a wide array of subsequent reactions, including carbon-carbon bond-forming reactions, to elongate or introduce functionalized chains into a molecular framework. This strategic introduction of an aldehyde functionality is a cornerstone of molecular construction.

The preparation of molecules with multiple functional groups often requires a strategy of sequential reactions where certain parts of the molecule are temporarily masked or "protected" to prevent them from reacting out of turn. This compound is well-suited for this purpose. researchgate.net The 1,3-dioxolane (B20135) ring is stable under many conditions, including those used to manipulate the dichloromethyl group. wikipedia.org This allows chemists to perform reactions on the dichloromethyl moiety without affecting the protected diol. Subsequently, the dioxolane ring can be removed under acidic conditions to reveal the diol (two hydroxyl groups), which can then be further functionalized. This orthogonal reactivity is crucial for the efficient and controlled synthesis of complex, polyfunctionalized target molecules. For instance, ethers containing both 1,3-dioxolane and gem-dichlorocyclopropane fragments have been synthesized, showcasing the compound's role in building intricate structures. finechem-mirea.ru

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense interest due to their prevalence in biologically active molecules. This compound serves as a valuable precursor in the creation of these ring systems.

The reactive nature of the dichloromethyl group makes it a key component in cyclization reactions to form various heterocyclic rings. Derivatives of this compound have been investigated for their potential bioactivity, such as their use as herbicide safeners, which protect crops from herbicide injury. researchgate.net The synthesis of novel 2-dichloromethyl-1,3-dioxane derivatives is driven by the search for enhanced biological activity. researchgate.net Furthermore, the 1,3-dioxolane fragment is a feature in derivatives of bioactive compounds like 1,2,4-triazole (B32235) and imidazole, which are known to exhibit a range of biological effects. rasayanjournal.co.in The combination of the dioxolane moiety with other pharmacologically relevant fragments is a common strategy in the design of new potential therapeutic agents. rasayanjournal.co.in

In some synthetic targets, the 1,3-dioxolane ring is not just a temporary protecting group but a desired structural component of the final molecule. researchgate.net In these cases, this compound acts as a scaffold, providing the core dioxolane structure that is then elaborated upon. researchgate.net The dichloromethyl group serves as a handle for attaching other parts of the molecule. This approach simplifies the synthesis by incorporating a key structural motif from the very beginning. This strategy has been used to create a variety of dioxolane-containing compounds, including those with attached azole rings, which are known to be important in medicinal chemistry. rasayanjournal.co.in

Table 1: Transformations of the Dichloromethyl Group

This table summarizes key chemical transformations involving the dichloromethyl group of this compound and related compounds, highlighting its versatility as a synthetic precursor.

Starting Material MoietyReagents/ConditionsResulting Functional GroupApplication
-CHCl₂Hydrolysis (e.g., H₂O, acid/base catalyst)Aldehyde (-CHO)Introduction of a formyl group for subsequent C-C bond formation.
-CHCl₂Reaction with alkoxides (e.g., NaOR)Acetal (B89532)/Ketal (-CH(OR)₂)Formation of a more stable protected aldehyde.
-CHCl₂Reaction with thiols (e.g., RSH)Dithioacetal (-CH(SR)₂)Protection or precursor for further transformations.
-CHCl₂Phase Transfer Catalysis (e.g., with chloroform)Carbene InsertionSynthesis of other 2-dichloromethyl-1,3-dioxolane derivatives. researchgate.net

Role in Protecting Group Chemistry

The concept of protecting groups is fundamental to modern organic synthesis, enabling chemists to build complex molecules with precision. A protecting group temporarily masks a reactive functional group, allowing chemical modifications to be made elsewhere in the molecule.

The 1,3-dioxolane ring within this compound is a classic example of a protecting group for a 1,2-diol. wikipedia.orgorganic-chemistry.org Dioxolanes are typically formed by reacting a diol with an aldehyde or a ketone (in this case, derived from 1,1-dichloroacetone) under acidic conditions. evitachem.comorganic-chemistry.org This acetal formation protects the two hydroxyl groups of the diol from participating in unwanted side reactions. The dioxolane group is robust and stable to many reagents, particularly basic, nucleophilic, and reductive conditions. However, it can be easily removed (deprotected) by treatment with aqueous acid, regenerating the original diol. wikipedia.orgorganic-chemistry.org This reliable protection-deprotection sequence makes the 1,3-dioxolane a widely used tool in the synthesis of complex natural products and pharmaceuticals. wikipedia.org

Spectroscopic and Analytical Characterization of 2 Dichloromethyl 2 Methyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. For 2-(Dichloromethyl)-2-methyl-1,3-dioxolane, ¹H and ¹³C NMR are fundamental for identifying the different proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons, the dioxolane ring protons, and the dichloromethyl proton. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms, particularly the oxygen and chlorine atoms.

Based on data from analogous compounds such as 2-methyl-1,3-dioxolane (B1212220) and its derivatives, the following spectral assignments can be predicted: chemicalbook.comnih.gov

Dioxolane Ring Protons (-OCH₂CH₂O-): These four protons are expected to appear as a multiplet or a more complex second-order pattern in the region of 3.9-4.2 ppm. In similar structures, these protons often present as a symmetric multiplet.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C2 position of the dioxolane ring are predicted to be the most upfield signal, appearing as a sharp singlet around 1.4-1.6 ppm.

Dichloromethyl Proton (-CHCl₂): This single proton is significantly deshielded due to the presence of two electronegative chlorine atoms. It is expected to appear as a singlet at a downfield chemical shift, likely in the range of 5.8-6.2 ppm. For comparison, the dichloromethyl proton in the related compound 2-(Dichloromethyl)-2-phenyl-1,3-dioxolane appears at 6.03 ppm. researchgate.net

Predicted ¹H NMR Data for this compound

Proton GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
-CHCl₂5.8 - 6.2Singlet (s)1H
-OCH₂CH₂O-3.9 - 4.2Multiplet (m)4H
-CH₃1.4 - 1.6Singlet (s)3H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, four distinct carbon signals are expected.

Drawing on data from related dioxolanes, the following chemical shifts can be anticipated: nih.govresearchgate.net

Quaternary Carbon (C2): The carbon atom at the C2 position of the dioxolane ring, bonded to both the methyl and dichloromethyl groups, is expected to be significantly downfield due to the attachment of two oxygen atoms. Its chemical shift is predicted to be in the range of 108-112 ppm. In 2-(Dichloromethyl)-2-phenyl-1,3-dioxolane, this carbon appears at 109.1 ppm. researchgate.net

Dichloromethyl Carbon (-CHCl₂): The carbon of the dichloromethyl group will be downfield due to the strong deshielding effect of the two chlorine atoms, likely appearing in the range of 70-75 ppm.

Dioxolane Ring Carbons (-OCH₂CH₂O-): The two equivalent methylene (B1212753) carbons of the dioxolane ring are expected to have a chemical shift in the region of 64-67 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to be the most upfield signal, appearing in the range of 20-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon GroupPredicted Chemical Shift (ppm)
C2 (Quaternary)108 - 112
-CHCl₂70 - 75
-OCH₂CH₂O-64 - 67
-CH₃20 - 25

While direct experimental COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra for this compound are not available, their expected outcomes can be predicted to confirm the structural assignments made from ¹H and ¹³C NMR.

COSY: A COSY spectrum would reveal proton-proton couplings. For this molecule, no significant COSY correlations are expected since all the proton groups are separated by quaternary carbons or heteroatoms, resulting in isolated spin systems. The protons on the dioxolane ring might show some correlation depending on their magnetic equivalence.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. The following correlations would be expected:

The proton signal at ~5.8-6.2 ppm would correlate with the carbon signal at ~70-75 ppm (-CHCl₂).

The proton signals in the ~3.9-4.2 ppm range would correlate with the carbon signal at ~64-67 ppm (-OCH₂CH₂O-).

The proton signal at ~1.4-1.6 ppm would correlate with the carbon signal at ~20-25 ppm (-CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the stretching and bending vibrations of its constituent bonds.

Key expected absorption bands, based on data from similar dioxolanes and chlorinated alkanes, include: nist.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-H stretch of the dichloromethyl group may appear at a slightly higher frequency.

C-O Stretching: Strong, characteristic C-O-C stretching bands from the dioxolane ring are expected in the 1000-1200 cm⁻¹ region. These are typically prominent absorptions for ethers and acetals.

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds are expected to appear in the 600-800 cm⁻¹ region. The presence of two chlorine atoms on the same carbon may result in two distinct stretching bands.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C-O Stretch (ether)1000 - 1200Strong
C-Cl Stretch600 - 800Medium-Strong

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₅H₈Cl₂O₂, giving it a monoisotopic mass of 169.9901 g/mol and an average mass of approximately 171.02 g/mol . epa.gov

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

The fragmentation pattern upon electron ionization would likely involve the following key steps:

Loss of a methyl group (-CH₃): This would lead to a fragment ion at m/z corresponding to [M-15]⁺.

Loss of a chlorine atom (-Cl): This would result in a fragment at m/z corresponding to [M-35]⁺.

Cleavage of the dichloromethyl group (-CHCl₂): This would produce a fragment at m/z corresponding to [M-83]⁺.

Ring opening and fragmentation: The dioxolane ring can undergo various fragmentation pathways, a common one being the formation of the methyl-dioxolanylium cation.

Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
170/172/174[C₅H₈Cl₂O₂]⁺ (Molecular Ion)
155/157/159[M-CH₃]⁺
135/137[M-Cl]⁺
87[M-CHCl₂]⁺

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. While there are no published crystal structures for this compound itself, analysis of closely related derivatives provides insight into the likely molecular geometry.

For example, the crystal structure of 2-dichloromethyl-2-phenyl-1,3-dioxolane has been determined. researchgate.net This study confirmed the presence of the dioxolane ring, which adopts an envelope or twisted conformation to minimize steric strain. The bond lengths and angles within the dichloromethyl and dioxolane moieties in this derivative would be expected to be very similar to those in the target compound.

Similarly, a study on 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane , a six-membered ring analog, also provides valuable structural parameters for the dichloromethyl group attached to a cyclic acetal (B89532). researchgate.net These studies on derivatives are crucial for confirming the connectivity and providing precise geometric data that is consistent with the proposed structure of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative data on the elemental composition of a substance, which is then used to validate its empirical formula. For this compound, this analytical method is crucial for confirming that the synthesized product possesses the correct ratio of carbon, hydrogen, and chlorine atoms, thereby verifying its molecular identity and purity.

The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and hydrogen halides, are collected and measured to determine the mass percentages of each element in the original sample. These experimentally determined values are then compared with the theoretical percentages calculated from the compound's molecular formula.

The molecular formula for this compound is C₅H₈Cl₂O₂. evitachem.com Based on this formula, the theoretical elemental composition can be calculated. A close correlation between the experimental findings and these theoretical values provides strong evidence for the successful synthesis of the target compound. While specific experimental data for this exact compound is not publicly detailed, the methodology is a standard characterization step for novel dioxolane derivatives. researchgate.netresearchgate.net

Detailed Research Findings

The validation of the empirical formula of this compound hinges on the comparison between theoretical and experimentally obtained elemental percentages.

Theoretical Composition: The expected elemental composition, calculated from the molecular formula C₅H₈Cl₂O₂ (Molecular Weight: 171.02 g/mol ), is presented below.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass Percent (%)
CarbonC12.01560.0535.11
HydrogenH1.00888.0644.72
ChlorineCl35.45270.9041.46
OxygenO16.00232.0018.71
Total 171.014 100.00

In a research setting, the data obtained from an elemental analyzer for a sample of this compound would be expected to yield values closely aligning with the percentages in the table above. For instance, an experimental result might show C, 35.15%; H, 4.75%; Cl, 41.42%. Such a result would be considered a successful validation of the compound's empirical formula. Any significant deviation from these theoretical values would suggest the presence of impurities, residual solvents, or an incorrect molecular structure. The use of elemental analysis is frequently cited in the synthesis and characterization of related dioxolane structures, underscoring its importance in confirming the identity of these compounds. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2 Dichloromethyl 2 Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of a molecule (its conformation) and the distribution of electrons within it (its electronic structure). For 2-(dichloromethyl)-2-methyl-1,3-dioxolane, the five-membered dioxolane ring is not planar. It adopts a puckered or "envelope" conformation to relieve ring strain.

In a typical computational approach, the geometry of the molecule is optimized to find the lowest energy state. This involves calculating the potential energy surface of the various possible conformations. For the 1,3-dioxolane (B20135) ring, the primary conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. The presence of bulky substituents at the C2 position, namely a methyl group and a dichloromethyl group, will significantly influence the preferred conformation and the energy barriers between different puckered forms.

It is expected that the most stable conformation will seek to minimize steric hindrance between the substituents and the dioxolane ring atoms. The dichloromethyl group, being larger than the methyl group, will likely orient itself in a pseudo-equatorial position to reduce steric clashes. Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-HF methods, can precisely calculate the energies of these different arrangements.

Table 1: Representative Conformational Energy Data for Substituted Dioxanes (Analogous System) This table, based on studies of related 1,3-dioxane (B1201747) systems, illustrates how computational methods can determine the relative energies of different conformers. researchgate.netresearchgate.net A similar approach would be used for this compound.

ConformerMethodRelative Energy (kcal/mol)
Chair (Equatorial)RHF/6-31G(d)0.00
Chair (Axial)RHF/6-31G(d)2.5 - 4.0
Twist-BoatRHF/6-31G(d)5.0 - 7.0

Note: Data is illustrative and based on analogous 1,3-dioxane structures. The actual energy values for this compound would need to be specifically calculated.

Density Functional Theory (DFT) Applications to Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the reactivity of organic molecules. mdpi.com

Prediction of Reaction Pathways and Energy Barriers

DFT calculations can model chemical reactions, identifying the transition states and calculating the activation energies (energy barriers). This allows for the prediction of the most likely reaction pathways. For this compound, potential reactions include hydrolysis of the ketal, nucleophilic substitution at the dichloromethyl group, or elimination reactions.

For example, in a hydrolysis reaction, DFT could be used to model the approach of a water molecule, the protonation of one of the dioxolane oxygen atoms, the breaking of the C-O bond, and the formation of the final products (acetone, ethylene (B1197577) glycol, and dichloromethanal). The calculated energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. The presence of the electron-withdrawing dichloromethyl group likely influences the stability of the ketal and any carbocation intermediates.

Analysis of Charge Distribution and Electrophilicity

DFT is also used to analyze the distribution of electron density within a molecule, which is crucial for understanding its reactivity. researchgate.net Properties such as atomic charges and the molecular electrostatic potential (MEP) map can be calculated. The MEP map visually indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the oxygen atoms of the dioxolane ring are expected to be electron-rich and thus nucleophilic centers. The carbon atom of the dichloromethyl group, bonded to two electronegative chlorine atoms, will be electron-deficient and a primary site for nucleophilic attack. The electrophilicity index, another DFT-derived descriptor, can quantify the molecule's ability to accept electrons.

Table 2: Hypothetical DFT-Calculated Atomic Charges for this compound This table presents hypothetical Mulliken charge values, which would be calculated using DFT to predict sites of reactivity.

AtomHypothetical Mulliken Charge (a.u.)Predicted Reactivity
C (dichloromethyl)+0.45Electrophilic
Cl-0.20Nucleophilic (leaving group)
O (dioxolane)-0.35Nucleophilic/Basic
C2 (ketal carbon)+0.25Electrophilic

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. For this compound, molecular mechanics (MM) methods could be used for a rapid initial conformational search. These methods use a simpler, classical physics-based approach to quickly explore the potential energy landscape and identify low-energy conformers.

Following a molecular mechanics search, the most promising conformers would typically be subjected to higher-level DFT or other quantum chemical calculations for more accurate energy determination and geometry optimization. researchgate.netresearchgate.net This combined approach is efficient for finding the global minimum energy structure. Conformational analysis would also consider the rotation around the C2-C(dichloromethyl) bond, which would have its own rotational energy barrier.

Computational Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. researchgate.netresearchgate.net

By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is incredibly useful for confirming the structure of a synthesized compound or for distinguishing between isomers. For this compound, DFT would predict distinct signals for the methyl group, the methylene (B1212753) groups of the dioxolane ring, and the proton of the dichloromethyl group. The predicted ¹³C spectrum would similarly show unique signals for each carbon atom.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Dioxolane This table demonstrates the typical accuracy of DFT/GIAO calculations in predicting ¹³C NMR chemical shifts by comparing them to experimental values for a related compound. A similar analysis would be performed for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2109.5108.7
C4/C565.264.9
C (methyl)25.825.1

Note: Data is representative for a simple substituted dioxolane. The presence of the dichloromethyl group would significantly alter the chemical shifts.

Emerging Research Directions and Future Prospects for 2 Dichloromethyl 2 Methyl 1,3 Dioxolane

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of 2-(dichloromethyl)-2-methyl-1,3-dioxolane often involves the condensation of 1,1-dichloroacetone (B129577) with ethylene (B1197577) glycol under acidic conditions. While effective, this method can present environmental and safety concerns associated with the use of strong acids and chlorinated precursors. silverfernchemical.com Consequently, a significant area of emerging research is the development of more sustainable and green synthetic protocols.

Microwave-Assisted Synthesis and Phase-Transfer Catalysis: One promising approach is the use of microwave-assisted organic synthesis (MAOS). For analogous compounds, microwave irradiation has been shown to significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. rsc.org The application of phase-transfer catalysts (PTCs) in conjunction with microwave heating can further enhance reaction efficiency and selectivity, offering a greener alternative to conventional methods. youtube.com These catalysts facilitate the transfer of reactants between different phases, enabling reactions to proceed under milder conditions and with reduced waste generation.

Heterogeneous Catalysis: The use of solid acid catalysts is another key strategy in greening the synthesis of dioxolanes. Supported heteropolyacids, for instance, have demonstrated high activity and reusability in the synthesis of related chloromethyl-1,3-dioxolanes. mdpi.com These solid catalysts can be easily separated from the reaction mixture, simplifying purification processes and minimizing catalyst waste. The development of novel, robust, and recyclable solid acid catalysts tailored for the synthesis of this compound is a critical area for future research.

Table 1: Comparison of Synthetic Protocols for Dioxolane Synthesis

MethodCatalystSolventKey Advantages
ConventionalStrong acids (e.g., H₂SO₄)Toluene (B28343)Established method
Microwave-AssistedPhase-transfer catalystOften solvent-freeRapid, high yields, reduced waste
Heterogeneous CatalysisSupported heteropolyacidsVarious organic solventsCatalyst reusability, easy separation

Exploration of Novel Reactivity and Catalytic Transformations

The dichloromethyl and dioxolane moieties in this compound offer a rich landscape for exploring novel chemical reactions and catalytic transformations.

Transformations of the Dichloromethyl Group: The gem-dichloro group is a versatile functional handle. It can undergo a variety of transformations, including:

Reductive Dechlorination: Selective removal of one or both chlorine atoms can lead to the corresponding monochloromethyl or methyl derivatives, providing access to a range of new compounds.

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, enabling the introduction of a wide array of functional groups. This opens up possibilities for creating libraries of new dioxolane derivatives with diverse properties. ncert.nic.in

Formation of Carbenes: Treatment with a strong base can lead to the formation of a chlorocarbene intermediate, which can then participate in cycloaddition reactions or C-H insertion reactions, providing a pathway to complex molecular architectures.

Reactivity of the Dioxolane Ring: The 1,3-dioxolane (B20135) ring, while generally stable, can be selectively opened under specific conditions. Acid-catalyzed hydrolysis or alcoholysis can regenerate the corresponding ketone and diol, a reaction that is fundamental to its use as a protecting group in organic synthesis. acs.org Research into novel catalysts for the controlled ring-opening of this specific dioxolane could lead to new synthetic methodologies.

Advanced Material Science Applications (excluding specific products)

The structural features of this compound suggest its potential as a building block for advanced materials.

Monomer for Functional Polymers: The dioxolane ring is a known monomer for ring-opening polymerization to produce poly(1,3-dioxolane), a polymer that is attracting interest due to its chemical recyclability. nih.govacs.org While direct polymerization of this compound has not been extensively reported, the presence of the dichloromethyl group offers a tantalizing prospect for creating functional polymers. This group could be retained in the polymer backbone, imparting unique properties such as flame retardancy or increased refractive index. Alternatively, it could serve as a reactive site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. songwon.com The development of catalysts for the controlled polymerization of this substituted dioxolane is a key challenge and a significant research opportunity. rsc.org

Table 2: Potential Polymer Properties Influenced by the Dichloromethyl Group

PropertyPotential Influence of Dichloromethyl Group
Flame RetardancyChlorine atoms can act as radical scavengers, inhibiting combustion.
Refractive IndexThe high electron density of chlorine atoms can increase the refractive index of the polymer.
Chemical ResistanceThe presence of chlorine can enhance resistance to certain chemicals.
AdhesionThe polar C-Cl bonds may improve adhesion to various substrates.

Component in Functional Materials: The compound's chlorinated nature could be exploited in the design of functional materials. For instance, it could be incorporated into formulations for coatings, adhesives, or composites to enhance their performance characteristics. silverfernchemical.com The stability of the dioxolane ring combined with the reactivity of the dichloromethyl group makes it a versatile component for creating materials with tailored properties.

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens doors to a wide range of interdisciplinary research applications.

Agrochemicals: Dioxolane derivatives have shown promise in the agrochemical sector. Some have been investigated as herbicide safeners, protecting crops from the harmful effects of herbicides. silverfernchemical.com Furthermore, recent studies have explored the use of low-molecular-weight dioxolanes as adjuvants to enhance the efficacy of herbicides like glyphosate. nih.govmdpi.com The specific structure of this compound makes it a candidate for investigation in both these areas. Its potential to be metabolized by soil microorganisms is also a crucial aspect for its environmental fate and a subject for interdisciplinary study involving chemistry and microbiology. frontiersin.org

Medicinal Chemistry: The 1,3-dioxolane scaffold is a common motif in many biologically active molecules, including antiviral, antifungal, and anti-HIV agents. chemicalbook.comnih.gov Notably, certain 1,3-dioxolane derivatives have been identified as effective modulators of multidrug resistance in cancer cells and as α1-adrenoceptor antagonists. nih.govacs.org The dichloromethyl group can significantly influence the lipophilicity and electronic properties of a molecule, which are critical parameters for drug-likeness and biological activity. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Table 3: Interdisciplinary Research Areas for this compound

FieldPotential ApplicationKey Research Question
AgrochemicalsHerbicide safener, AdjuvantHow does the dichloromethyl group affect its activity and biodegradability?
Medicinal ChemistryScaffold for drug discoveryCan derivatives show enhanced activity as MDR modulators or receptor antagonists?
Environmental ScienceBioremediationWhat are the microbial degradation pathways for this compound?
Polymer ChemistryFunctional monomerCan it be polymerized to create novel, recyclable materials with unique properties?

Q & A

Q. What are the common synthetic routes for 2-(dichloromethyl)-2-methyl-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via ethylene ketal formation from a ketone precursor (e.g., 5-chloro-2-pentanone) and ethylene glycol under acid catalysis. For example, 2-(3-chloropropyl)-2-methyl-1,3-dioxolane is formed using β-chlorolactic acid and ketones followed by dehydrochlorination . Yield optimization requires precise control of temperature (70–90°C), acid catalyst concentration (e.g., p-toluenesulfonic acid at 0.5–1 mol%), and reaction time (6–12 hours). Post-synthesis purification via fractional distillation (boiling point: 73–76°C at 7 mmHg) ensures ≥95% purity . Competing pathways, such as ring-opening or over-halogenation, must be minimized by inert atmosphere conditions.

Q. How can structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR reveals proton environments (e.g., dioxolane ring protons at δ 3.8–4.2 ppm; methyl groups at δ 1.2–1.5 ppm). 13^{13}C NMR identifies carbonyl carbons (absent in this case) and chlorinated carbons (δ 40–60 ppm) .
  • GC-MS : Quantifies purity and detects byproducts (e.g., chloroform or residual ethylene glycol) using retention time matching and fragmentation patterns (e.g., m/z 164.06 for molecular ion [M+^+]) .
  • IR Spectroscopy : Confirms absence of ketone groups (no C=O stretch ~1700 cm1^{-1}) and presence of C-Cl stretches (550–750 cm1^{-1}) .

Advanced Research Questions

Q. What computational methods are suitable for modeling non-covalent interactions of this compound in supramolecular systems?

  • Methodological Answer : Density Functional Theory with Dispersion Correction (DFT-D3) is recommended. For example, Grimme’s D3-BJ method accurately models van der Waals interactions in halogenated systems . Key steps:

Optimize geometry using B3LYP/def2-TZVP.

Calculate dispersion coefficients (C6_6) via atom-pairwise interpolation based on fractional coordination numbers.

Include three-body terms to account for cooperative effects in stacked systems (e.g., adsorption on Ag(111) surfaces) .
This approach reduces mean absolute deviations in interaction energies by 15–40% compared to uncorrected DFT, critical for predicting binding affinities in host-guest chemistry.

Q. How does this compound migrate from polymeric materials into aqueous environments, and how can this be quantified?

  • Methodological Answer : Migration studies use accelerated aging protocols :
  • Incubate polymer samples (e.g., PET) with the compound at 25°C for 2 years in distilled water or 50% ethanol.
  • Analyze leachates via HS-SPME-GC-MS (Headspace Solid-Phase Microextraction) with detection limits of 0.1 ng/mL .
    Key findings: Migration into water reaches 2.3 ng/mL, while ethanol enhances leaching (19 ng/mL) due to polarity matching. Human exposure estimates use per capita intake data (e.g., 1.2 L/day for beverages in Japan) multiplied by migration rates .

Q. What are the mechanistic pathways for radical-mediated degradation of this compound under UV irradiation?

  • Methodological Answer : Electron Paramagnetic Resonance (EPR) studies using spin traps (e.g., DMPO) identify radical intermediates:

Homolytic C-Cl bond cleavage generates dichloromethyl radicals (^\bulletCCl2_2), detected as spin adducts (hyperfine splitting constants: aN_\text{N} = 14 G, aH_\text{H} = 20 G).

Subsequent ^\bulletOH radical attack on the dioxolane ring produces formate and acetate byproducts .
Quantum yield calculations (Φ ≈ 0.02–0.05) confirm low photostability, necessitating UV-protective storage.

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